molecular formula C19H20N2O4S B4975171 N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B4975171
M. Wt: 372.4 g/mol
InChI Key: ZRXVPQCKJNOCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is also known as MBX-2982 and belongs to the class of isothiazolidinone derivatives.

Mechanism of Action

N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide acts as an agonist of the GPR119 receptor. This receptor is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to the release of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. This compound has been shown to increase insulin secretion and improve glucose tolerance in animal models.
Biochemical and Physiological Effects
N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to increase insulin secretion and improve glucose tolerance in animal models. It has also been shown to reduce food intake and body weight in obese mice. Additionally, this compound has been shown to improve lipid metabolism and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments include its specificity for the GPR119 receptor and its potential use in the treatment of type 2 diabetes and obesity. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One direction is to study its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Another direction is to study its potential use in other metabolic disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction between 3-methylbenzylamine and 4-methyl-3-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid followed by the addition of benzoyl chloride. The reaction takes place in the presence of a base and a solvent. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-(3-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been studied for its potential use in the treatment of type 2 diabetes mellitus. It acts as an inhibitor of GPR119, which is a G protein-coupled receptor that is involved in glucose-dependent insulin secretion. Inhibition of GPR119 leads to increased insulin secretion, which can be beneficial for diabetic patients. Additionally, this compound has also been studied for its potential use in the treatment of obesity.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-5-3-6-15(9-13)11-20-18(22)16-7-4-8-17(10-16)21-19(23)14(2)12-26(21,24)25/h3-10,14H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVPQCKJNOCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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